molecular formula C21H20BrN3S B2733386 N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393830-44-9

N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2733386
CAS RN: 393830-44-9
M. Wt: 426.38
InChI Key: VTSXYKVFVVGNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C21H20BrN3S and its molecular weight is 426.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study highlighted the synthesis of novel thiadiazoles and pyrazolinones bearing pyrido[2,3-d]pyrimidinone moiety, showcasing a method that could be applicable for the synthesis of compounds with similar structures to the target chemical. These compounds were evaluated for their anti-breast cancer potential, indicating the relevance of such structures in medicinal chemistry (Gomha et al., 2017).
  • Another study focused on the solution equilibrium and cytotoxicity of Ru(η6-p-cymene) and copper complexes of pyrazolyl thiosemicarbazones, which could provide insights into the coordination chemistry and biological activities of related compounds (Dömötör et al., 2020).

Applications in Anticancer Research

  • Research on the synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives has shown potential biological investigations, suggesting the importance of these derivatives in developing therapeutic agents (Ibrahim, 2015).
  • The expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core has led to the synthesis of compounds with significant anticancer activity against prostate and breast cancer cells, demonstrating the potential of such compounds in cancer therapy (Seo et al., 2019).

Antimicrobial and Antibacterial Properties

  • A study on the design, synthesis, and antimicrobial evaluation of novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives revealed considerable antimicrobial activity against tested microorganisms, highlighting the potential of these compounds in addressing antimicrobial resistance (Radini, 2018).

Corrosion Inhibition

  • Pyrazolylindolenine compounds have been investigated for their corrosion inhibition properties on copper surfaces in acidic media, illustrating the utility of such compounds in industrial applications to protect metals against corrosion (Ebadi et al., 2012).

properties

IUPAC Name

N-(4-bromophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3S/c1-15-4-6-16(7-5-15)20-19-3-2-12-24(19)13-14-25(20)21(26)23-18-10-8-17(22)9-11-18/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSXYKVFVVGNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

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